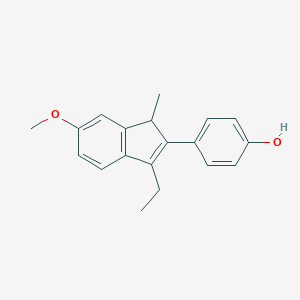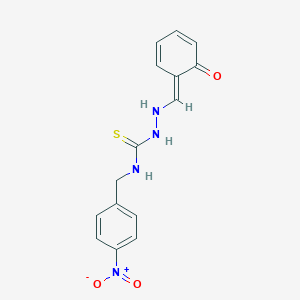
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, also known as HNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide improves insulin sensitivity and glucose uptake in cells.
Effets Biochimiques Et Physiologiques
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in the body. It has anti-inflammatory properties, which can help reduce pain and inflammation in conditions such as arthritis and inflammatory bowel disease. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also improves insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. Additionally, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the safety and efficacy of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in humans.
Orientations Futures
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide. One potential area of study is its use as a therapeutic agent for the treatment of cancer. More studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in inhibiting the growth of cancer cells and to determine its safety and efficacy in humans. Another potential area of study is its use as a therapeutic agent for the treatment of diabetes. Further research is needed to determine the optimal dosage and duration of treatment with 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in diabetic patients. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in the body and to determine its potential applications in other areas of research.
Méthodes De Synthèse
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide can be synthesized by the reaction between 2-hydroxybenzaldehyde and 4-nitrobenzylhydrazinecarbothioamide in the presence of a catalyst. The reaction produces a yellow crystalline compound that can be purified using recrystallization.
Applications De Recherche Scientifique
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity in diabetic patients.
Propriétés
Numéro CAS |
186453-54-3 |
|---|---|
Nom du produit |
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide |
Formule moléculaire |
C15H14N4O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H14N4O3S/c20-14-4-2-1-3-12(14)10-17-18-15(23)16-9-11-5-7-13(8-6-11)19(21)22/h1-8,10,20H,9H2,(H2,16,18,23)/b17-10+ |
Clé InChI |
RRDKRDWRIVHQNG-ZRDIBKRKSA-N |
SMILES isomérique |
C1=C/C(=C\NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CNNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C1 |
Synonymes |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-nitrophe nyl)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



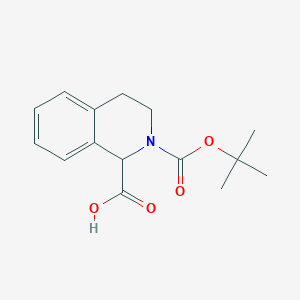
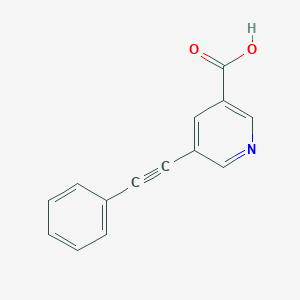
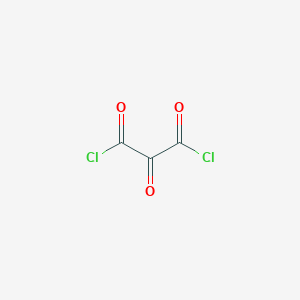
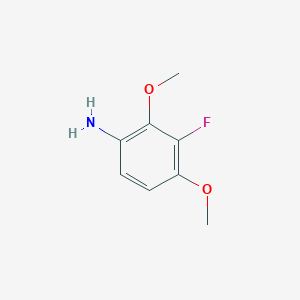
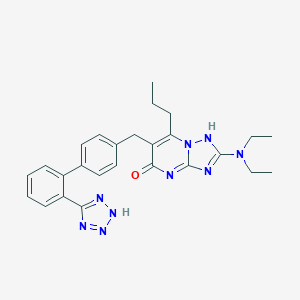
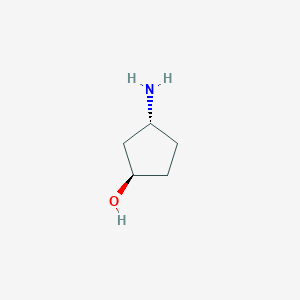
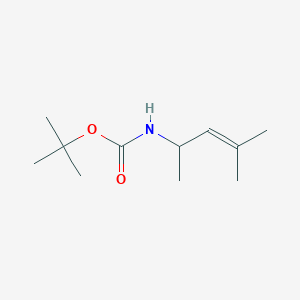
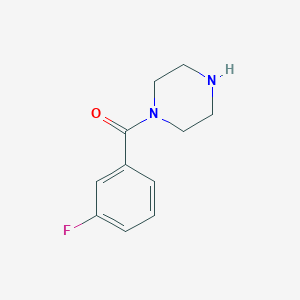
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
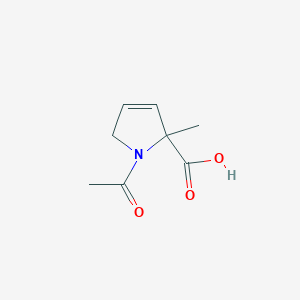
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
